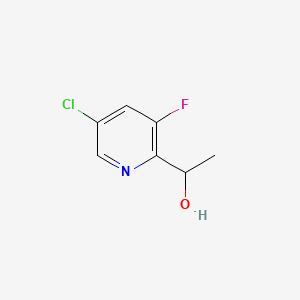
1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Chloro-3-fluoropyridin-2-YL)ethanol” is a chemical compound with the CAS Number: 1374652-03-5 . It has a molecular weight of 175.59 . The compound is typically stored in a dry room at normal temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Chloro-3-fluoropyridin-2-YL)ethanol” is 1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 . This code represents the molecular structure of the compound, indicating it has 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
“1-(5-Chloro-3-fluoropyridin-2-YL)ethanol” is a liquid at room temperature . It has a molecular weight of 175.59 .科学的研究の応用
Nucleophilic Displacement Reactions
1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is involved in nucleophilic displacement reactions, particularly in aromatic systems. Research by Brewis et al. (1974) explored the kinetics of reactions of substituted α-halogenopyridines with various amines in solvents like ethanol. These studies are crucial in understanding the reactivity and substituent effects in such compounds (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Synthesis and Characterization
Çavuş et al. (2020) synthesized carbohydrazones from 5-substituted isatins and explored their electronic and antioxidant properties. This study highlights the potential for developing novel compounds with specific properties using 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol as a starting material (Çavuş, Yakan, Muğlu, & Bakır, 2020).
Chemoenzymatic Routes to Pharmaceuticals
Perrone et al. (2006) demonstrated a chemoenzymatic approach to synthesize (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety of beta3-adrenergic receptor agonists, starting from 2-chloro-1-(pyridin-3-yl)ethanol. This illustrates the application of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in the production of medically relevant compounds (Perrone, Santandrea, Giorgio, Bleve, Scilimati, & Tortorella, 2006).
Antimicrobial Agent Synthesis
Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, showcasing the antimicrobial potential of compounds synthesized from 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol (Ansari & Khan, 2017).
Catalysis
Bhaskaruni et al. (2017) used RuO2/ZrO2 as a catalyst for the synthesis of halopyridine derivatives, illustrating the catalytic utility of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in generating functionalized compounds (Bhaskaruni, Maddila, Zyl, & Jonnalagadda, 2017).
Enzymatic Synthesis of Chiral Intermediates
Guo et al. (2017) developed an enzymatic process to prepare (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlighting the role of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in producing chiral pharmaceutical intermediates (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Synthesis of Halopyridines
Hand and Baker (1989) synthesized 2-chloro-5-fluoropyridine, demonstrating the utility of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in the production of volatile and basic compounds (Hand & Baker, 1989).
Chemosensor Development
Qiu (2012) synthesized a novel compound for selective chemosensor applications, utilizing the properties of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in detecting metal ions (Qiu, 2012).
Synthesis of Complexes with Co(II), Pd(II), and Zn(II)
Tavman et al. (2018) synthesized and characterized complexes of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols, exemplifying the diverse applications in coordination chemistry (Tavman, Gürbüz, & Çinarli, 2018).
Surface Studies
Paluch and Kot (1993) studied the surface properties of aqueous 2-halogenoethanol-ethanol mixtures, highlighting the surface interactions and potential applications in material sciences (Paluch & Kot, 1993).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
特性
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRMEIXUOTDNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857411 |
Source


|
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3-fluoropyridin-2-YL)ethanol | |
CAS RN |
1374652-03-5 |
Source


|
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

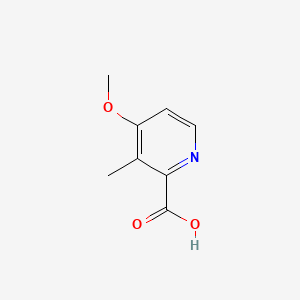
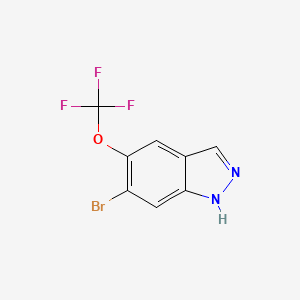
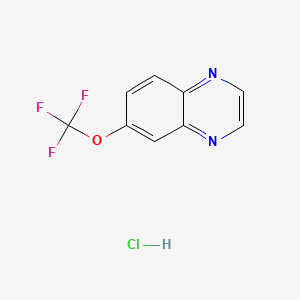
![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)
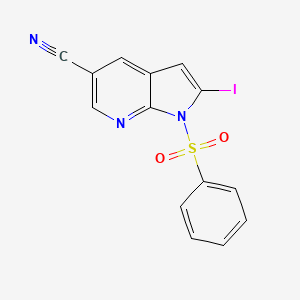
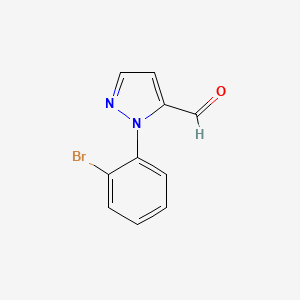
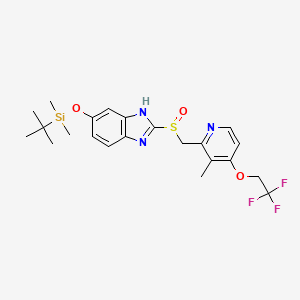
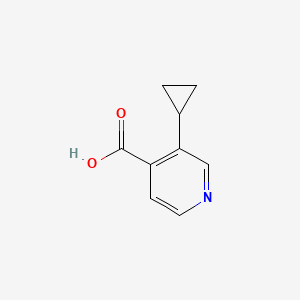
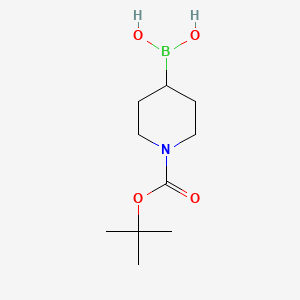
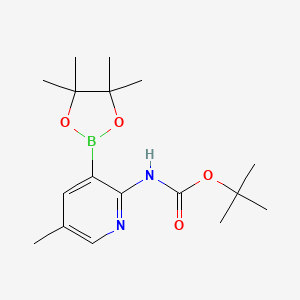
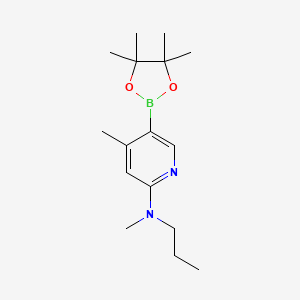
![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)
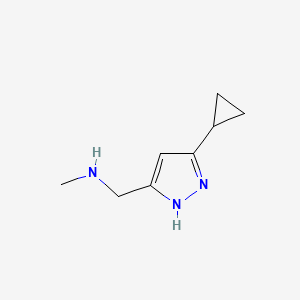
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)